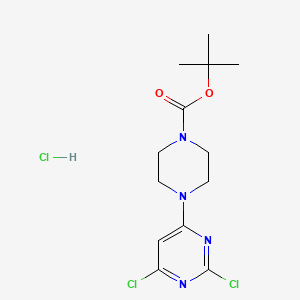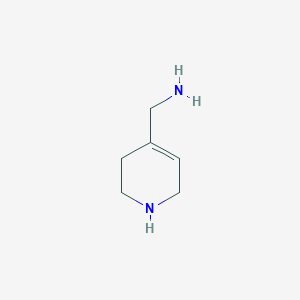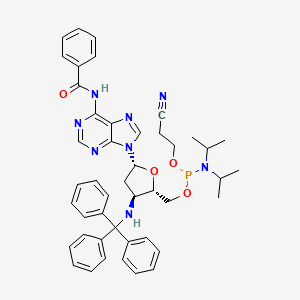
tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a dichloropyrimidine moiety, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The tert-butyl group is introduced through a protection-deprotection strategy, which helps in stabilizing the intermediate compounds during the synthesis process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyrimidine moiety. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The piperazine ring can be subjected to oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
- Substituted piperazine derivatives
- Oxidized or reduced forms of the piperazine ring
- Carboxylic acids from hydrolysis of the tert-butyl ester group .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties .
Biology:
- Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
- Studied for its antimicrobial and antifungal properties .
Medicine:
- Explored as a potential drug candidate for various therapeutic applications, including anticancer and antiviral treatments .
Industry:
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The dichloropyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to increased efficacy. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
tert-Butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: Shares the dichloropyrimidine moiety but differs in the presence of a carbamate group instead of a piperazine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring but has an ethoxy-oxoethyl group instead of the dichloropyrimidine moiety.
tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate: Similar piperazine structure but with an aminopyrimidine group.
Uniqueness: The unique combination of the tert-butyl group, dichloropyrimidine moiety, and piperazine ring in tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H19Cl3N4O2 |
|---|---|
Peso molecular |
369.7 g/mol |
Nombre IUPAC |
tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N4O2.ClH/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10;/h8H,4-7H2,1-3H3;1H |
Clave InChI |
AMZLOQICBNFSHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)


![2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12975354.png)

![(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)
